(13S,14S,17S)-2,4,16,16-tetradeuterio-13-methyl-12,14,15,17-tetrahydro-11H-cyclopenta[a]phenanthrene-3,17-diol
Overview
Description
(13S,14S,17S)-2,4,16,16-tetradeuterio-13-methyl-12,14,15,17-tetrahydro-11H-cyclopenta[a]phenanthrene-3,17-diol: It is a stable isotope-labeled compound, often used in scientific studies to trace and understand biological processes . The molecular formula of this compound is C18H20O2, and it has a molecular weight of 272.4 g/mol.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (13S,14S,17S)-2,4,16,16-tetradeuterio-13-methyl-12,14,15,17-tetrahydro-11H-cyclopenta[a]phenanthrene-3,17-diol involves the incorporation of deuterium atoms at specific positions in the molecule. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The exact synthetic routes and reaction conditions can vary, but they generally involve the use of deuterated reagents and catalysts under controlled conditions .
Industrial Production Methods: Industrial production of this compound requires large-scale chemical synthesis techniques. These methods often involve the use of specialized equipment to ensure the precise incorporation of deuterium atoms. The production process must also adhere to strict quality control measures to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions: (13S,14S,17S)-2,4,16,16-tetradeuterio-13-methyl-12,14,15,17-tetrahydro-11H-cyclopenta[a]phenanthrene-3,17-diol can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are typically carried out under specific conditions to achieve the desired transformation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize this compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often employed to reduce the compound.
Substitution: Substitution reactions can be carried out using reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide, cyanide).
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes .
Scientific Research Applications
(13S,14S,17S)-2,4,16,16-tetradeuterio-13-methyl-12,14,15,17-tetrahydro-11H-cyclopenta[a]phenanthrene-3,17-diol has a wide range of applications in scientific research:
Chemistry: It is used as a reference standard in analytical chemistry to study the behavior of estrogens and their metabolites.
Biology: The compound is employed in biological studies to trace metabolic pathways and understand the role of estrogens in various physiological processes.
Medicine: In medical research, this compound is used to investigate the effects of estrogen therapy and its potential benefits and risks.
Industry: The compound is also utilized in the development of new pharmaceuticals and in the production of stable isotope-labeled compounds for research purposes.
Mechanism of Action
The mechanism of action of (13S,14S,17S)-2,4,16,16-tetradeuterio-13-methyl-12,14,15,17-tetrahydro-11H-cyclopenta[a]phenanthrene-3,17-diol involves its interaction with estrogen receptors in the body. Upon binding to these receptors, the compound can modulate the expression of specific genes and influence various cellular processes. The molecular targets and pathways involved include the activation of estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ), which play crucial roles in regulating reproductive and non-reproductive tissues.
Comparison with Similar Compounds
17beta-Estradiol: A natural estrogen with similar biological activity but without the deuterium labeling.
Equilin: Another estrogenic compound found in horse urine, used in hormone replacement therapy.
Estrone: A weaker estrogen compared to 17beta-Estradiol, also used in hormone therapy.
Uniqueness: What sets (13S,14S,17S)-2,4,16,16-tetradeuterio-13-methyl-12,14,15,17-tetrahydro-11H-cyclopenta[a]phenanthrene-3,17-diol apart from these similar compounds is its stable isotope labeling. This feature makes it particularly valuable in research settings where precise tracking and quantification of the compound are required.
Properties
IUPAC Name |
(13S,14S,17S)-2,4,16,16-tetradeuterio-13-methyl-12,14,15,17-tetrahydro-11H-cyclopenta[a]phenanthrene-3,17-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20O2/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h2-5,10,16-17,19-20H,6-9H2,1H3/t16-,17-,18-/m0/s1/i3D,7D2,10D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYWZPRVUQHMJFF-GLZVTCTNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3=C(C1CCC2O)C=CC4=C3C=CC(=C4)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=CC2=C(C=CC3=C2CC[C@]4([C@H]3CC([C@@H]4O)([2H])[2H])C)C(=C1O)[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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